

The Discovery, Development, and Technical Profile of Fenbuconazole: A Triazole Fungicide

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Fenbuconazole is a broad-spectrum triazole fungicide developed and introduced by Rohm and Haas (now part of Dow AgroSciences). First registered in the United States in 1995, it provides systemic, protective, and curative control of a wide range of fungal diseases in various agricultural and horticultural crops. Its primary mechanism of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide details the history of Fenbuconazole's development, its chemical synthesis, mechanism of action, biological efficacy, and toxicological profile. It further provides detailed experimental protocols for key assays and visualizes complex pathways and workflows to serve as a comprehensive resource for research and development professionals.

Discovery and History of Development

Fenbuconazole, known by the reference code RH-7592, is a triazole fungicide developed by the Rohm and Haas Company. The synthesis and fungicidal properties of the compound were first detailed in European Patent EP 0 251 775. Following extensive development and toxicological evaluation, **Fenbuconazole** was first registered for use in the United States in 1995.[1] It is utilized to control a variety of fungal pathogens, including powdery mildews, rusts, and leaf spots on crops such as cereals, fruits, and bananas.[2] Like other fungicides in its class, commercial formulations are typically sold as racemic mixtures of its stereoisomers.[2]

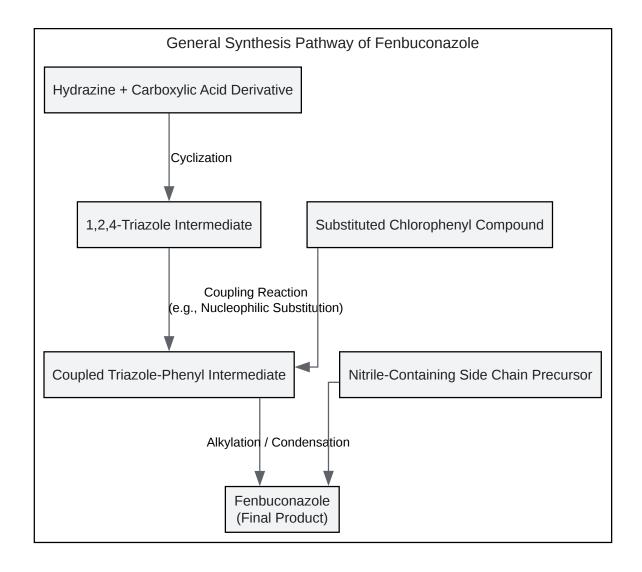


Chemical Synthesis and Properties

The commercial production of **Fenbuconazole** is a multi-step synthetic process. The core structure consists of a triazole ring, a chlorophenyl group, and a butanenitrile side chain. The general synthesis pathway involves three key stages:

- Formation of the Triazole Moiety: The process typically starts with cyclization reactions involving hydrazines and carboxylic acid derivatives to construct the 1,2,4-triazole ring.
- Coupling of Aromatic Compounds: The triazole intermediate is then coupled with a substituted chlorophenyl compound. This is often achieved through nucleophilic substitution or a palladium-catalyzed cross-coupling reaction to introduce the phenyl ring.
- Attachment of the Side Chain: The final step involves attaching the nitrile-containing side chain to the core structure, commonly through alkylation or condensation reactions.





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Caption: General chemical synthesis workflow for Fenbuconazole.

Table 1: Physicochemical Properties of Fenbuconazole



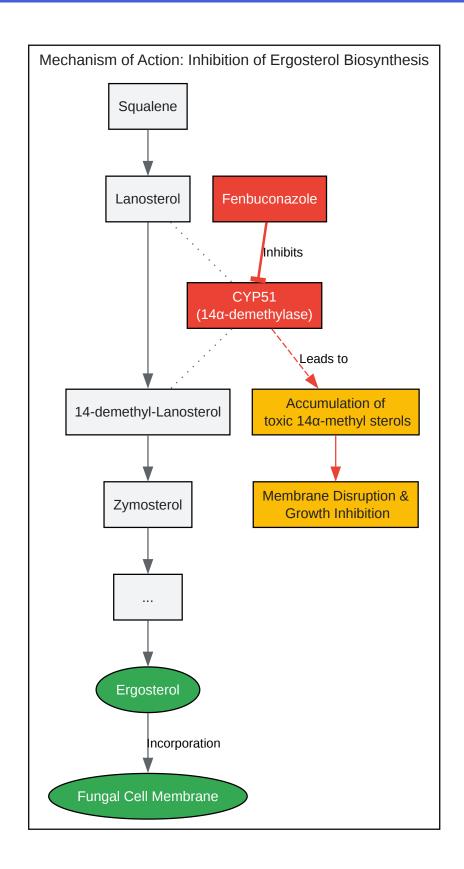
Property	Value	Reference
IUPAC Name	(R,S)-4-(4-Chlorophenyl)-2- phenyl-2-(1H-1,2,4-triazol-1- ylmethyl)butanenitrile	Dow AgroSciences
CAS Registry Number	114369-43-6	Dow AgroSciences
Molecular Formula	C19H17CIN4	PubChem
Molar Mass	336.8 g/mol	PubChem
Appearance	Off-white to cream crystalline solid	Dow AgroSciences
Water Solubility (20°C)	2.7 - 3.6 mg/L (pH dependent)	Dow AgroSciences
Log K₀w (Octanol/Water)	3.23 (25°C)	Dow AgroSciences
Vapor Pressure	4.9 x 10 ⁻⁶ Pa (25°C)	Dow AgroSciences

Mechanism of Action: Sterol Demethylation Inhibition

Fenbuconazole belongs to the triazole class of fungicides, which act as Demethylation Inhibitors (DMIs). Its specific target is the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and integrity.

By binding to the heme iron cofactor of the CYP51 enzyme, **Fenbuconazole** blocks the C14-demethylation of lanosterol (or eburicol in some fungi). This inhibition disrupts the ergosterol biosynthetic pathway, leading to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol. The resulting defective cell membranes have altered permeability and cannot properly support fungal growth, ultimately causing the collapse of the fungal cell wall and inhibiting hyphal growth.[1][2]





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Caption: Fenbuconazole inhibits the CYP51 enzyme, disrupting ergosterol synthesis.



Biological Efficacy

Fenbuconazole is effective against a broad range of ascomycete, basidiomycete, and deuteromycete fungi. It is particularly effective against brown rot, powdery mildews, rusts, and Sigatoka leaf spot diseases.

Table 2: In Vitro Efficacy (EC50) of Fenbuconazole Against Select Fungal Pathogens

Fungal Pathogen	Disease	Host Crop(s)	EC₅₀ (μg/mL)	Reference(s)
Monilinia fructicola	Brown Rot	Stone Fruits (Peach, Plum)	0.003 - 0.129	[3][4]
Mycosphaerella fijiensis	Black Sigatoka	Banana	ED50: 0.03 - 0.8*	[5]
Puccinia triticina	Leaf Rust	Wheat	Effective field control reported	[6][7]
Blumeria graminis f. sp. tritici	Powdery Mildew	Wheat	Effective field control reported	[1][8]

^{*}Note: Data for Mycosphaerella fijiensis is for the related strobilurin fungicide azoxystrobin, as specific EC₅₀ for **fenbuconazole** was not found in the provided search results; however, field trials confirm **fenbuconazole**'s excellent control of this pathogen.[5]

Toxicological Profile

Fenbuconazole exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary effects observed in repeated-dose studies in rodents and dogs were related to the liver, consistent with the phenobarbital-type induction of cytochrome P450 enzymes.

Table 3: Summary of Toxicological Data for Fenbuconazole



Study Type	Species	Result	Reference(s)
Acute Oral LD50	Rat	> 2000 mg/kg bw	PubChem
Acute Dermal LD50	Rat	> 5000 mg/kg bw	PubChem
Acute Inhalation LC50	Rat	> 2.1 mg/L air	PubChem
90-Day Dietary Study (NOAEL)	Rat	1.3 mg/kg bw/day	FAO
13-Week Dietary Study (NOAEL)	Mouse	11 mg/kg bw/day	FAO
2-Year Dietary Study (NOAEL)	Rat	3 mg/kg bw/day	FAO
Carcinogenicity	Mouse	Evidence of liver tumorigenicity at highest dose	FAO
Genotoxicity	In vitro & In vivo	Not genotoxic	FAO

Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guideline for filamentous fungi.

- Inoculum Preparation:
 - Grow the fungal isolate on Potato Dextrose Agar (PDA) at 25-30°C until sporulation is evident.
 - Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.
 - Gently scrape the surface with a sterile loop to dislodge spores.
 - Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.



Adjust the spore concentration of the upper suspension to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (e.g., 80-82% transmittance at 530 nm) and confirm with a hemocytometer.

Antifungal Agent Preparation:

- Prepare a stock solution of Fenbuconazole in dimethyl sulfoxide (DMSO).
- Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.

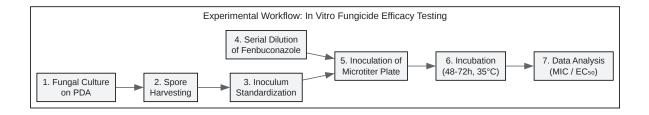
Inoculation and Incubation:

- \circ Add 100 μ L of the standardized fungal inoculum to each well of the microtiter plate containing 100 μ L of the diluted antifungal agent.
- Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
- Seal the plates and incubate at 35°C for 48-72 hours.

· Endpoint Determination:

- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of
 Fenbuconazole that causes complete inhibition of visible growth.
- For EC₅₀ determination, measure the optical density (OD) or use a metabolic indicator (e.g., AlamarBlue) to quantify growth. Calculate the percentage of growth inhibition relative to the positive control for each concentration.
- Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that inhibits growth by 50%.





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Caption: Workflow for determining the in vitro efficacy of **Fenbuconazole**.

Protocol: Analysis of Fungal Sterol Profile by GC-MS

This protocol demonstrates the biochemical effect of **Fenbuconazole** on the sterol pathway.

- Fungal Culture and Treatment:
 - Grow the fungus in a suitable liquid medium (e.g., Yeast extract-Peptone-Dextrose, YPD)
 to mid-log phase.
 - Expose the culture to a sublethal concentration of **Fenbuconazole** (e.g., near the EC₅₀ value) for several hours. A solvent control (DMSO) culture must be run in parallel.
 - Harvest the fungal mycelia by filtration or centrifugation.
- Lipid Extraction and Saponification:
 - Wash the mycelia with distilled water and lyophilize or use fresh.
 - Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL H₂O, brought to 100 mL with ethanol) to the mycelial pellet.
 - Vortex and incubate in an 80°C water bath for 1 hour to saponify lipids.
 - Allow the mixture to cool to room temperature.



- · Nonsaponifiable Lipid Extraction:
 - Add 1 mL of distilled water and 3 mL of n-heptane to the cooled mixture.
 - Vortex vigorously for 3 minutes and centrifuge to separate the phases.
 - Carefully transfer the upper n-heptane layer containing the sterols to a new glass tube.
 - Repeat the n-heptane extraction two more times, pooling the extracts.
 - Evaporate the pooled n-heptane to dryness under a stream of nitrogen.
- Derivatization and GC-MS Analysis:
 - Derivatize the dried sterol extract by adding 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 μL of pyridine.
 - Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives.
 - $\circ\,$ Analyze 1 μL of the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
 - Use a nonpolar capillary column (e.g., HP-5ms). Program the oven with a temperature gradient suitable for sterol separation (e.g., initial 180°C, ramp to 280°C).
 - Identify sterols by comparing their mass spectra and retention times to authentic standards and mass spectral libraries.
 - \circ Compare the sterol profiles of the **Fenbuconazole**-treated sample and the control. Look for a decrease in ergosterol and an accumulation of 14α -methylated precursors (like lanosterol) in the treated sample.

Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

This protocol is based on the OECD Test Guideline 408.



- Animal Selection and Husbandry:
 - Use a standard laboratory rodent strain (e.g., Sprague-Dawley or Wistar rats), young and healthy, just after weaning and before 9 weeks of age.
 - House animals in appropriate conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard rodent chow and drinking water.
 - Acclimatize animals for at least 5 days before the study begins.
- Dose Groups and Administration:
 - Use at least three dose levels plus a concurrent control group (vehicle only). The highest dose should induce observable toxicity but not death or severe suffering. The lowest dose should not induce any evidence of toxicity.
 - Each group should consist of at least 20 animals (10 males and 10 females).
 - Administer the test substance (Fenbuconazole) daily for 90 consecutive days. The
 preferred route is oral gavage, but administration via diet or drinking water is also
 acceptable.
- In-life Observations:
 - Conduct clinical observations for signs of toxicity and mortality at least once daily.
 - Record detailed observations, including changes in skin, fur, eyes, and behavior, weekly.
 - Measure body weight and food consumption weekly.
 - Perform ophthalmological examinations prior to the start of the study and at termination.
 - Conduct a functional observational battery (FOB) and motor activity assessment near the end of the study to screen for neurotoxic effects.
- Terminal Procedures:

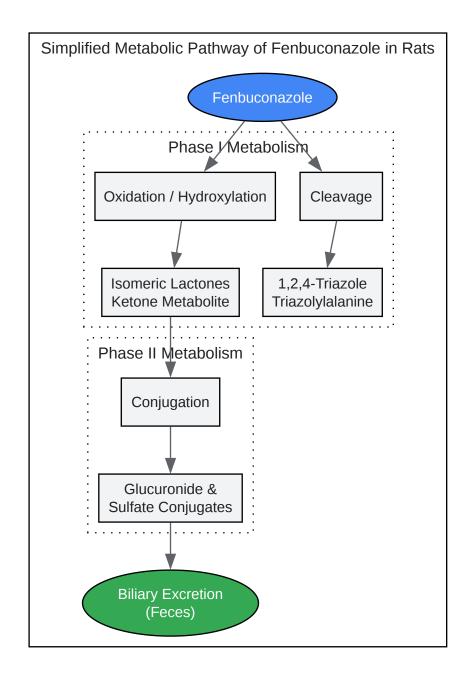


- At the end of the 90-day period, fast animals overnight, collect blood samples for hematology and clinical chemistry analysis.
- Collect urine samples for urinalysis.
- Euthanize all animals and conduct a full gross necropsy, including examination of external surfaces, orifices, and all internal organs.
- Weigh key organs (e.g., liver, kidneys, brain, spleen, thyroid).
- Preserve a comprehensive set of organs and tissues from all animals in a suitable fixative for histopathological examination. Conduct full histopathology on all animals in the control and high-dose groups.

Metabolism

In rats, **Fenbuconazole** is rapidly absorbed and extensively metabolized. The primary metabolic pathways involve oxidation and hydroxylation at multiple sites on the molecule, followed by conjugation to form glucuronides and sulfates. The major identified metabolites include isomeric lactones and a ketone, which are formed by oxidation at the benzylic carbon adjacent to the chlorophenyl ring. Cleavage of the molecule can also occur, leading to the formation of triazole and triazolylalanine. Excretion is primarily through the feces via significant biliary excretion.





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Caption: Primary metabolic pathways of **Fenbuconazole** in rats.

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